Minor-Groove Hydrogen-Bond Probe: 3-Deaza-dG Shifts the Rate-Limiting Step of E. coli DNA Polymerase I Relative to dG
When guanine at the primer terminus is replaced by 3-deazaguanine (3DG), the rate-limiting step of E. coli DNA polymerase I (Klenow fragment) changes from a conformational change to phosphodiester bond formation, as determined by thio-elemental effect measurements [1]. The kpol for correct nucleotide incorporation opposite 3DG decreased proportionally with the kpol of the corresponding dG template over five orders of magnitude, demonstrating that the Arg668–minor-groove hydrogen-bonding fork is disrupted [1]. In the 2004 study that established this mechanism, the R668A polymerase mutant combined with 3DG-containing primer termini revealed that Arg668 makes critical hydrogen bonds with both the N3 position of guanine and the ring oxygen of the incoming dNTP; substitution of N3 with CH in 3DG eliminates this contact entirely [2].
| Evidence Dimension | kpol (polymerization rate constant) decrease upon 3-deazaguanine substitution at primer terminus vs. guanine |
|---|---|
| Target Compound Data | kpol decreased proportionally with baseline kpol over five orders of magnitude; rate-limiting step shifted from conformational change to chemistry |
| Comparator Or Baseline | Unmodified guanine (dG) at primer terminus: rate-limiting step is a conformational change |
| Quantified Difference | kpol reduction is log-linear with kpol (dG) across a 10^5-fold range; the magnitude of decrease is polymerase- and sequence-dependent |
| Conditions | E. coli DNA polymerase I (Klenow fragment); pre-steady-state kinetics with thio-substituted dNTPs and differential quench-flow; pH 7.5, 37°C |
Why This Matters
Users studying polymerase fidelity or minor-groove recognition require c3dG as a definitive probe because it uniquely ablates the N3 hydrogen-bond contact without altering Watson-Crick base-pairing, enabling clean mechanistic dissection that is unachievable with dG or 7-deaza-dG.
- [1] Prakasha, G. A. S.; Spratt, T. E. Active Site Interactions Impact Phosphoryl Transfer during Replication of Damaged and Undamaged DNA by Escherichia coli DNA Polymerase I. Chem. Res. Toxicol. 2017, 30, 2033–2043. DOI: 10.1021/acs.chemrestox.7b00257 View Source
- [2] Meyer, A. S.; Blandino, M.; Spratt, T. E. Escherichia coli DNA Polymerase I (Klenow Fragment) Uses a Hydrogen-bonding Fork from Arg668 to the Primer Terminus and Incoming Deoxynucleotide Triphosphate to Catalyze DNA Replication. J. Biol. Chem. 2004, 279, 33043–33046. DOI: 10.1016/S0021-9258(20)77360-6 View Source
